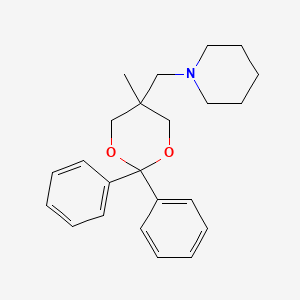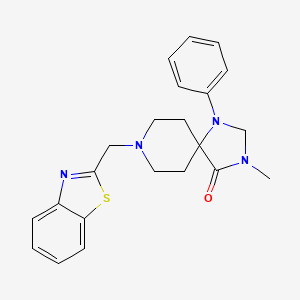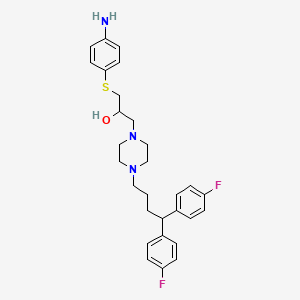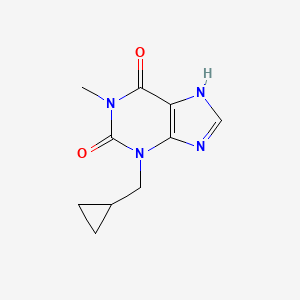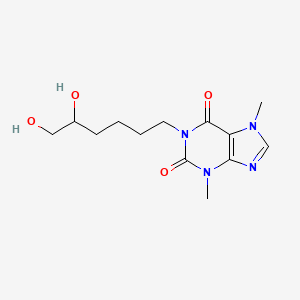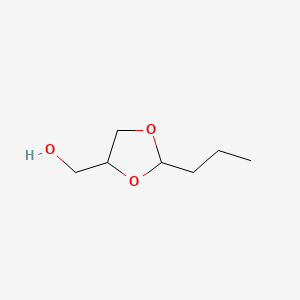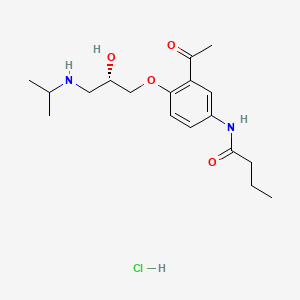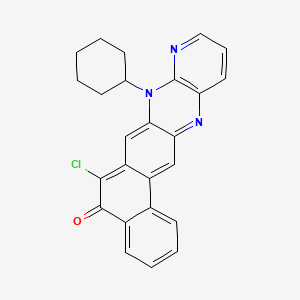
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a quinoxaline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthoquinoxaline core: This can be achieved by condensing a naphthalene derivative with a suitable diamine under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoxaline moiety to a dihydroquinoxaline.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thio-substituted derivatives.
Applications De Recherche Scientifique
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or antimicrobial agents.
Materials Science: Its aromatic nature and stability could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular functions. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-8-methylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is unique due to the presence of both a chlorine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.
Propriétés
Numéro CAS |
58275-28-8 |
|---|---|
Formule moléculaire |
C25H20ClN3O |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
11-chloro-15-cyclohexyl-15,17,22-triazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,11,13,16(21),17,19-decaen-10-one |
InChI |
InChI=1S/C25H20ClN3O/c26-23-19-14-22-21(13-18(19)16-9-4-5-10-17(16)24(23)30)28-20-11-6-12-27-25(20)29(22)15-7-2-1-3-8-15/h4-6,9-15H,1-3,7-8H2 |
Clé InChI |
UIOPVWPQUBWXAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3=CC4=C(C(=O)C5=CC=CC=C5C4=CC3=NC6=C2N=CC=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
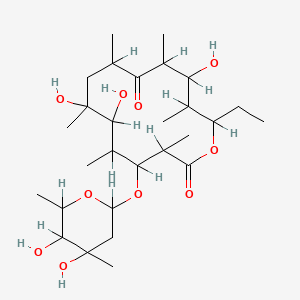
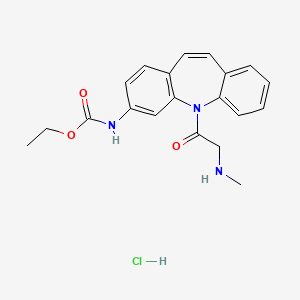
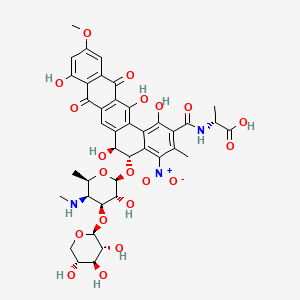
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
